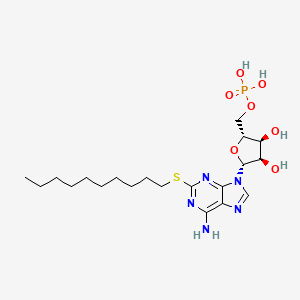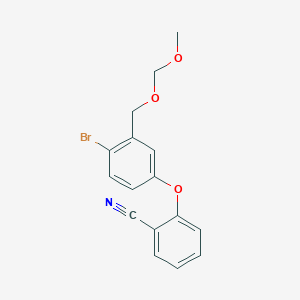![molecular formula C18H18N4O B12940433 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide CAS No. 917763-79-2](/img/structure/B12940433.png)
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide typically involves the reaction of benzimidazole derivatives with benzaldehyde under acidic conditions . The process can be optimized using microwave-assisted synthesis, which involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) at specific irradiation power . This method yields high purity and reduces reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Benzimidazol-2-yl)benzaldehyde: Shares the benzimidazole core structure and exhibits similar biological activities.
2-(4-Aminophenyl)benzimidazole: Another benzimidazole derivative with comparable pharmacological properties.
Uniqueness
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
917763-79-2 |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylamino)-N-(cyclopropylmethyl)benzamide |
InChI |
InChI=1S/C18H18N4O/c23-17(19-11-12-5-6-12)13-7-9-14(10-8-13)20-18-21-15-3-1-2-4-16(15)22-18/h1-4,7-10,12H,5-6,11H2,(H,19,23)(H2,20,21,22) |
InChI-Schlüssel |
CHAOSFHPUBIOCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)




![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)


![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)

